(5-bromofuran-2-yl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
The compound (5-bromofuran-2-yl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
is a complex organic molecule that contains several functional groups and rings, including a bromofuran, a triazolopyrimidine, and a piperazine . It is part of the triazole class of compounds, which are known for their versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or 7-thioxo-5,6,7,8-tetrahydropyrimido . The specific synthesis pathway for this compound is not detailed in the available literature.Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds with structural similarities have been synthesized and tested for antimicrobial activities. For example, novel 1,2,4-triazole derivatives were synthesized and demonstrated good to moderate antimicrobial activities against various microorganisms. This indicates a potential application in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Pyrazolo and Pyrimidine Derivatives
Research into the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing various moieties reveals a methodology for creating complex chemical structures with potential applications in medicinal chemistry. These compounds were characterized by their chemical transformation and spectral data, suggesting their utility in further pharmaceutical research (Abdelhamid et al., 2012).
Physicochemical Properties and Antibacterial Activity
Studies on derivatives of similar furan and triazole structures have explored their physicochemical properties and investigated their antibacterial activity. One study found that certain derivatives could compete with broad-spectrum antibiotics like kanamycin, highlighting their potential in treating infections caused by multi-resistant strains of microorganisms (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Antagonist Activity Research
Bicyclic 1,2,4-triazole derivatives were prepared and evaluated for their antagonist activities, particularly 5-HT2 and alpha 1 receptor antagonism. This research provides a foundation for developing compounds with potential applications in neuropsychiatric disorder treatments (Watanabe et al., 1992).
Synthesis and Characterization for Potential Therapeutic Use
The synthesis and characterization of triazole and piperazine derivatives indicate their potential use in therapeutic applications, particularly in anticancer and antituberculosis treatments. The detailed synthesis and biological evaluation of these compounds underline their significance in medicinal chemistry research (Mallikarjuna et al., 2014).
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN7O2/c20-15-6-5-14(30-15)19(29)27-9-7-26(8-10-27)17-16-18(23-11-22-17)28(25-24-16)13-3-1-12(21)2-4-13/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRAUQBXWJJQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(O5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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